molecular formula C13H21F2NO B2925274 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2329292-57-9

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No. B2925274
CAS RN: 2329292-57-9
M. Wt: 245.314
InChI Key: CBZNYHLQWXTDEG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known as DFP-1, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. DFP-1 belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties.

Scientific Research Applications

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. This compound has been shown to interact with the dopamine and serotonin transporters, which are important targets for drugs used to treat psychiatric disorders such as depression and addiction. This compound can also be used to study the effects of cathinones on the central nervous system.

Mechanism of Action

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one acts as a reuptake inhibitor of dopamine and serotonin, which results in increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system and the release of euphoria, energy, and alertness. The exact mechanism of action of this compound is not well understood, but it is thought to involve the inhibition of the vesicular monoamine transporter, which is responsible for the storage of neurotransmitters in vesicles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant effects.

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays to study the effects of cathinones on the central nervous system. However, this compound has limitations as well. Its effects on the central nervous system are not well understood, and its potential for abuse and dependence may limit its use in research.

Future Directions

There are several future directions for research on 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. One area of interest is the development of new drugs that target the dopamine and serotonin transporters. This compound can be used as a lead compound to develop new drugs that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of cathinone use on the central nervous system. This research could lead to the development of new treatments for addiction and other psychiatric disorders. Finally, the development of new analytical techniques for the detection of cathinones in biological samples could improve our understanding of the prevalence and effects of these drugs.

Synthesis Methods

The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of cyclopentyl magnesium bromide with 4,4-difluoropiperidine. The resulting cyclopentyl-4,4-difluoropiperidine is then reacted with 3-bromopropiophenone to yield this compound. The purity of this compound can be improved using recrystallization techniques.

properties

IUPAC Name

3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZNYHLQWXTDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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